molecular formula C18H18N2S B2448857 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole CAS No. 932321-00-1

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole

Cat. No.: B2448857
CAS No.: 932321-00-1
M. Wt: 294.42
InChI Key: GBANMCWXBMJZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole is a synthetic imidazole-based compound offered for research purposes. The imidazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules and its significance in various biochemical processes . This specific derivative features a phenyl group at the 5-position and a (4-methylphenyl)methylsulfanyl moiety at the 2-position of the 1-methyl-1H-imidazole core, making it a valuable building block for the development of novel chemical entities. Research Applications and Value: Researchers can utilize this compound as a key intermediate in organic synthesis and drug discovery projects. Imidazole derivatives are extensively investigated for their diverse therapeutic potential, which includes, but is not limited to, antimicrobial , antifungal , antiviral , anti-inflammatory , and anticancer activities . Some well-known drugs containing the imidazole scaffold include the antiulcer agents omeprazole and pantoprazole, the anthelmintic thiabendazole, and the antiprotozoal metronidazole . The structural features of this compound make it a candidate for exploring structure-activity relationships (SAR) in the development of new pharmacologically active molecules. Handling and Usage: This product is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) for safe handling, storage, and disposal procedures.

Properties

IUPAC Name

1-methyl-2-[(4-methylphenyl)methylsulfanyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-14-8-10-15(11-9-14)13-21-18-19-12-17(20(18)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBANMCWXBMJZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methylimidazole with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with phenyl isothiocyanate to form the final product under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H17N2S and a molecular weight of 339.5 g/mol. Its structure features an imidazole ring substituted with a methyl group, a sulfanyl group, and a phenyl group, which contributes to its biological activity.

Biological Activities

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole exhibits several biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Activity

Research indicates that imidazole derivatives can possess significant antimicrobial properties. Studies have shown that modifications in the imidazole structure can enhance antibacterial and antifungal activities. The presence of the sulfanyl group in this compound may contribute to its effectiveness against various pathogens, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Imidazole derivatives are known for their anti-inflammatory effects. The compound's structural similarity to histidine allows it to bind effectively with protein molecules, potentially leading to reduced inflammation in biological systems. This property is particularly relevant in treating chronic inflammatory diseases .

Anticancer Potential

The compound's unique structure may also confer anticancer properties. Certain imidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are necessary to evaluate the specific pathways involved with this compound .

Analgesic Effects

Some studies suggest that imidazole derivatives can exhibit analgesic properties, providing relief from pain without significant side effects associated with traditional analgesics. This could be beneficial in developing new pain management therapies .

Case Studies

Several studies have investigated the biological activities of similar imidazole derivatives:

  • Antimicrobial Evaluation : A study evaluated various substituted imidazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition for certain compounds, suggesting their potential as effective antibacterial agents .
  • Anti-inflammatory Activity : Research on structurally related compounds indicated that modifications at specific positions on the imidazole ring could enhance anti-inflammatory activity, supporting the hypothesis that this compound may exhibit similar effects .
  • Anticancer Research : A study focused on imidazole derivatives showed promising results in inhibiting tumor cell growth in vitro, paving the way for further exploration of this compound's anticancer potential .

Mechanism of Action

The mechanism of action of 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioether group can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzylthio group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole rings and subsequent substitution reactions to introduce the sulfanyl and phenyl groups. The specific synthetic pathways can vary based on the desired derivatives or modifications.

Anticancer Properties

Recent studies have shown that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundHT-29 (Colon)<10Induction of apoptosis
This compoundMCF-7 (Breast)<15Inhibition of DNA synthesis

In a study focusing on imidazole derivatives, it was found that several compounds exhibited potent cytotoxicity against HT-29 and MCF-7 cancer cell lines, with mechanisms involving apoptosis and inhibition of DNA synthesis .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression .
  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Case Studies

Several case studies have documented the effects of imidazole derivatives on cancer treatment:

  • Study on Colon Cancer:
    • A derivative similar to this compound was tested against HT-29 cells, revealing an IC50 value indicating strong cytotoxicity. The study noted significant DNA fragmentation in treated cells, suggesting a robust apoptotic response .
  • Breast Cancer Research:
    • In tests involving MCF-7 cells, the compound demonstrated moderate cytotoxicity with a distinct mechanism involving the disruption of cellular proliferation pathways. The results indicated potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, introducing the sulfanyl group may involve reacting a pre-functionalized imidazole core with (4-methylphenyl)methyl thiol in the presence of a base (e.g., triethylamine) to deprotonate the thiol and promote substitution . Intermediates should be characterized using HPLC for purity assessment and FTIR to confirm functional groups (e.g., S–H or C–S bond formation) . Mass spectrometry and 1^1H/13^13C NMR are critical for structural elucidation, particularly to verify regioselectivity in the imidazole ring .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Chromatography : Use reversed-phase HPLC with UV detection to assess purity and identify byproducts (e.g., unreacted thiol or positional isomers) .
  • Spectroscopy : FTIR confirms functional groups (e.g., C–S stretching at ~600–700 cm1^{-1}), while NMR resolves substituent positions on the imidazole ring .
  • Elemental Analysis : Quantify sulfur content to validate sulfanyl group incorporation .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy and detects trace impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of sulfanyl group introduction?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate variables like temperature, base stoichiometry, and solvent polarity. For instance, higher temperatures (80–100°C) may accelerate substitution but risk side reactions (e.g., oxidation of the thiol group) .
  • Inert Atmosphere : Use nitrogen/argon to prevent thiol oxidation, which is critical for maintaining reagent efficacy .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed cell lines or enzyme concentrations) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups on the phenyl ring) to identify critical pharmacophores .
  • Meta-Analysis : Use statistical tools to aggregate data from multiple studies, accounting for outliers caused by differences in purity or stereochemical factors .

Q. What computational strategies can predict the reactivity of this compound in novel reactions (e.g., sulfonyl chloride formation)?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as sulfonation at the imidazole C2 position, and identify transition states .
  • Machine Learning : Train models on existing imidazole reaction datasets to predict optimal conditions for functionalization (e.g., solvent selection for sulfonation) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide rational design of derivatives with enhanced binding affinity .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests in varying pH buffers (pH 1–7) at 40–60°C, monitoring decomposition via HPLC and LC-MS .
  • Mechanistic Probes : Use isotopic labeling (34^{34}S or 13^{13}C) to track degradation pathways (e.g., hydrolysis of the sulfanyl group) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-methylimidazole-4-sulfonamide) to identify inherent stability trends .

Experimental Design

Q. What strategies are recommended for designing experiments to study the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • In Vitro Assays : Use human liver microsomes with NADPH cofactors to measure metabolic turnover rates. LC-MS/MS quantifies metabolites (e.g., hydroxylated or demethylated products) .
  • Inhibition Studies : Apply competitive inhibition assays with probe substrates (e.g., midazolam for CYP3A4) to determine IC50_{50} values .
  • Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites, guiding mutagenesis studies to validate key residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.